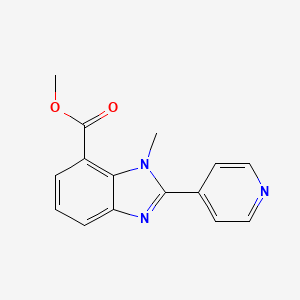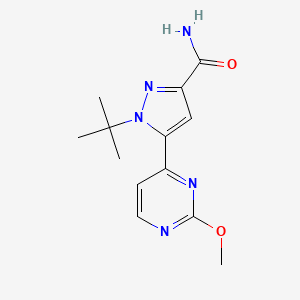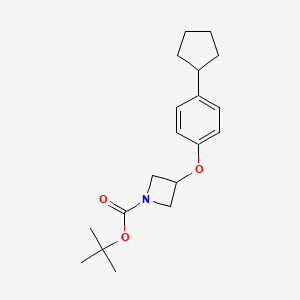
6-Tert-butyl-2-chloropyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tert-butyl-2-chloropyridin-3-ol: is an organic compound that belongs to the class of pyridines It is characterized by a tert-butyl group at the 6th position, a chlorine atom at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butyl-2-chloropyridin-3-ol typically involves the chlorination of 6-tert-butylpyridin-3-ol. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective chlorination at the 2nd position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 6-Tert-butyl-2-chloropyridin-3-ol can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 6-tert-butylpyridin-3-ol.
Substitution: The chlorine atom at the 2nd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing agents.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 6-tert-butylpyridin-3-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Tert-butyl-2-chloropyridin-3-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in the development of new drugs. Its unique structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of various functionalized pyridines.
Wirkmechanismus
The mechanism of action of 6-Tert-butyl-2-chloropyridin-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl and hydroxyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
6-Tert-butyl-2-bromopyridin-3-ol: Similar structure but with a bromine atom instead of chlorine.
6-Tert-butyl-2-fluoropyridin-3-ol: Similar structure but with a fluorine atom instead of chlorine.
6-Tert-butyl-2-iodopyridin-3-ol: Similar structure but with an iodine atom instead of chlorine.
Comparison: 6-Tert-butyl-2-chloropyridin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity.
Eigenschaften
Molekularformel |
C9H12ClNO |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
6-tert-butyl-2-chloropyridin-3-ol |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,3)7-5-4-6(12)8(10)11-7/h4-5,12H,1-3H3 |
InChI-Schlüssel |
UDXFEXHBUJECDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=C(C=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13878980.png)
![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)
![Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13879009.png)

![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13879013.png)

![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)

![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)



